molecular formula C18H20BrN3O B4611172 N-(3-bromophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

N-(3-bromophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

Cat. No.: B4611172
M. Wt: 374.3 g/mol
InChI Key: RBMVXLHDIUUIHQ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea is a useful research compound. Its molecular formula is C18H20BrN3O and its molecular weight is 374.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.07897 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity

A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, including compounds with phenyl or substituted phenyl groups like 3-bromo, demonstrated anxiolytic activity and potent muscle-relaxant properties. These properties appear to be centrally mediated, with a significant separation from other CNS activities, such as anticonvulsant, sedative, and hypnotic effects, achieved in the studied compounds (Rasmussen et al., 1978).

Cytokinin-like Activity and Rooting Enhancement

Urea derivatives have been identified as synthetic compounds with positive effects on cell division and differentiation. Some, like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), show cytokinin-like activity that often exceeds that of adenine compounds. These urea cytokinins are extensively used in in vitro plant morphogenesis studies for their ability to enhance adventitious root formation, demonstrating the significant impact of chemical structure on biological activity (Ricci & Bertoletti, 2009).

Anticancer Activity

A new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant antiproliferative effects, highlighting the potential of urea derivatives as anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).

Sensing Properties

Research on 3-amino boron-dipyrromethene (BODIPY) derivatives, including those with phenyl urea/thiourea substituents, has revealed specific chemodosimetric sensing capabilities for ions like Hg2+ and F−. These findings underscore the versatility of urea derivatives in developing sensitive and selective sensors for environmental and analytical applications (Ganapathi et al., 2014).

Antimicrobial Activity

New aminobenzylated Mannich bases derived from 3-bromobenzaldehyde and various amines, condensed further with acetamide, urea, and thiourea, have shown promising antimicrobial activity. These studies contribute to the exploration of urea derivatives in the development of new antimicrobial agents (Nimavat et al., 2004).

Properties

IUPAC Name

1-(3-bromophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c19-15-4-3-5-17(12-15)21-18(23)20-16-8-6-14(7-9-16)13-22-10-1-2-11-22/h3-9,12H,1-2,10-11,13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMVXLHDIUUIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.